Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
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Overview
Description
4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its beige solid physical form and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves the reaction of piperidine derivatives with hydrazine and benzyl chloroformate. The reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperatures and often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid methyl ester
- 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid ethyl ester
- 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid propyl ester
Uniqueness
4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific benzyl ester functional group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Biological Activity
Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, supported by research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperidine derivatives with hydrazine and carbonyl compounds. The general synthetic pathway includes:
- Formation of the Piperidine Derivative : Piperidine is reacted with a benzyl group to form Benzyl piperidine.
- Hydrazine Reaction : The introduction of hydrazine leads to the formation of the hydrazinecarbonyl moiety.
- Carboxylation : The final step involves the addition of a carboxylic acid group, yielding the target compound.
Antiproliferative Activity
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of hydrazinecarbonyl compounds can inhibit human carbonic anhydrase isoforms (hCA I, II, IX, XII), which are implicated in tumor growth and metastasis.
- Case Study : A study reported that certain derivatives showed low nanomolar inhibition against hCA IX and XII, indicating their potential as anticancer agents .
Compound | Target Isoform | IC50 (nM) |
---|---|---|
5g | hCA IX | <10 |
5m | hCA XII | <20 |
Antimalarial Activity
This compound has also been evaluated for its antimalarial properties. Compounds with similar structural features have shown efficacy against Plasmodium falciparum.
- Case Study : A related compound demonstrated potent inhibition of N-myristoyltransferase (NMT), an essential enzyme for the survival of malaria parasites, with an EC50 value indicating effective activity in vivo against rodent malaria models .
The mechanism underlying the biological activity of this compound appears to involve:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit carbonic anhydrase isoforms suggests a mechanism where it interferes with tumor-associated enzymes, potentially leading to reduced tumor growth.
- Targeting Metabolic Pathways : By inhibiting NMT in malaria parasites, it disrupts lipid metabolism crucial for parasite survival.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of hydrazinecarbonyl derivatives. Modifications at specific positions on the piperidine ring or the hydrazine moiety can significantly alter potency and selectivity.
- Table of SAR Findings :
Modification | Effect on Activity |
---|---|
Chlorination at C3 | Increased selectivity for hCA IX |
Addition of bulky groups | Enhanced lipophilicity and enzyme affinity |
Properties
IUPAC Name |
benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNZPTXPFMSBML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593597 |
Source
|
Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161609-80-9 |
Source
|
Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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